molecular formula C13H18INO2 B2415245 4-(3-(4-Iodophenoxy)propyl)morpholine CAS No. 331978-37-1

4-(3-(4-Iodophenoxy)propyl)morpholine

Cat. No.: B2415245
CAS No.: 331978-37-1
M. Wt: 347.196
InChI Key: FSIGEILBHLBMIC-UHFFFAOYSA-N
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Description

“4-(3-(4-Iodophenoxy)propyl)morpholine” is a chemical compound with the molecular formula C13H18INO2 . It has a molecular weight of 347.19 .


Synthesis Analysis

The synthesis of morpholines, including derivatives like “this compound”, has been a subject of research. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, and related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 carbon atoms, 18 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Local Anesthetic Synthesis

A study by Oelschläger et al. (1977) describes a new synthesis of 4-[3-(4-phenoxymethyl-phenyl)-propyl]-morpholine, known as fomocaine or Erbocain, which is a potent local anesthetic with low toxicity. This synthesis avoids certain disadvantages of previous methods, such as the formation of unwanted chloromethyl derivatives (Oelschläger et al., 1977).

Dielectric Properties of Ionic Compounds

Wang et al. (2015) synthesized 3-morpholin-4-yl-propyl-ammine tetrafluoroborate and studied its crystal structure and dielectric properties. This compound shows a reversible phase transition at around 347.3 K, with significant changes in its dielectric properties (Wang et al., 2015).

Antioxidant Activity Analysis

Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, investigating their potential as antioxidants. They identified key molecular descriptors influencing antioxidant activity, such as lipophilicity and dipole moment (Drapak et al., 2019).

Development of Inhibitors

Latli et al. (2012) worked on the synthesis of a potent cathepsin S inhibitor, Morpholine-4-carboxylic acid {(S)-1-[4-cyano-1-(3-morpholin-4-yl-propyl)-piperidin-4-ylcarbamoyl]-4,4-dimethyl-hexyl}-amide. This involved preparing deuterium and carbon-14 labeled versions of the compound (Latli et al., 2012).

Properties

IUPAC Name

4-[3-(4-iodophenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIGEILBHLBMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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